molecular formula C22H19BrN2O2S B2392047 5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide CAS No. 919713-69-2

5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide

Cat. No.: B2392047
CAS No.: 919713-69-2
M. Wt: 455.37
InChI Key: YPMYFKGHYVFNMH-UHFFFAOYSA-N
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Description

5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, an indole moiety, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound.

    Bromination: The final step involves the bromination of the compound using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by interacting with thiol-containing proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylphenyl-5-(4-fluorophenyl)-2-thienylmethanone: This compound shares the bromine and aromatic characteristics but differs in its core structure.

    Indole-3-carboxaldehyde: Another indole derivative with different functional groups, used in various chemical syntheses.

Uniqueness

5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide is unique due to its combination of a furan ring, an indole moiety, and a sulfanyl group, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2S/c1-14-6-8-15(9-7-14)20-21(16-4-2-3-5-17(16)25-20)28-13-12-24-22(26)18-10-11-19(23)27-18/h2-11,25H,12-13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMYFKGHYVFNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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